3-{[(4-Methylpentyl)oxy]methyl}aniline
Description
Properties
IUPAC Name |
3-(4-methylpentoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWULYDUVAFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
The synthesis of 3-{[(4-Methylpentyl)oxy]methyl}aniline can be achieved through several methods, including:
- Preparation of 4-methylpentanol via reduction of 4-methylpentanal.
- Formation of mesylate by reacting the alcohol with methanesulfonyl chloride.
- Nucleophilic substitution with sodium 3-aminophenoxide to introduce the aniline moiety.
Scientific Research Applications
The compound has extensive applications in various fields:
Chemistry
- Intermediate in Organic Synthesis : Used in the synthesis of complex organic molecules, facilitating the creation of new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Enzyme Studies : Serves as a probe in biochemical assays to study enzyme-catalyzed reactions.
- Anticancer Activity : Demonstrated significant antiproliferative effects against various cancer cell lines, notably:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 | 0.36 |
These results indicate selective inhibition of cancer cell proliferation while exhibiting higher IC50 values in normal cells, suggesting potential as a targeted therapeutic agent.
Medicine
- Therapeutic Investigations : Explored for its potential therapeutic effects, particularly in treating cancer and neurodegenerative diseases due to its neuroprotective properties.
Industry
- Specialty Chemicals Production : Utilized in the production of coatings and polymers, benefiting from its chemical stability and reactivity.
The biological activity of 3-{[(4-Methylpentyl)oxy]methyl}aniline is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Studies suggest it may reduce neuroinflammation and promote neuronal survival under stress conditions, though the exact mechanisms are still being explored.
Antiproliferative Study
A recent study on pancreatic cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, emphasizing the importance of structure-activity relationships in optimizing efficacy against cancer cells.
Neuroinflammatory Response
Another study assessed the compound's ability to mitigate neuroinflammatory markers in vitro. Results indicated a decrease in pro-inflammatory cytokines when exposed to this compound, suggesting a potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action varies depending on the application. In biological systems, it can interact with specific enzymes or receptors, influencing various biochemical pathways. Its molecular targets and pathways are often studied to understand its full range of effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-methylpentyloxy group in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy derivatives like 3-(4-methoxyphenoxy)aniline .
- Synthetic Complexity: Compounds with branched alkoxy chains (e.g., 4-methylpentyl) often require multi-step synthesis involving alkylation or Mitsunobu reactions, whereas methoxy or phenoxy derivatives are synthesized via direct nucleophilic substitution .
Biological Activity
3-{[(4-Methylpentyl)oxy]methyl}aniline, a compound with potential biological significance, has garnered attention in medicinal chemistry due to its structural properties and possible therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic uses.
The compound can be classified as an aromatic amine with an ether functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.
Chemical Reactions
- Oxidation : Can form quinone derivatives.
- Reduction : Can yield corresponding amines.
- Substitution : Participates in electrophilic aromatic substitution reactions.
The biological activity of 3-{[(4-Methylpentyl)oxy]methyl}aniline primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biochemical and physiological effects. The precise pathways depend on the context of use, indicating a multifaceted mechanism that warrants further investigation.
Anticancer Activity
Recent studies have indicated that 3-{[(4-Methylpentyl)oxy]methyl}aniline may exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays revealed that the compound demonstrated IC50 values indicating potent activity against pancreatic cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
These results suggest that the compound selectively inhibits cancer cell proliferation while exhibiting relatively higher IC50 values in non-cancerous cells, highlighting its potential as a targeted therapeutic agent .
Neuroprotective Effects
In addition to its anticancer properties, 3-{[(4-Methylpentyl)oxy]methyl}aniline has been investigated for neuroprotective effects. Studies suggest that it may reduce neuroinflammation and promote neuronal survival under stress conditions. The exact mechanisms remain under exploration but may involve modulation of inflammatory pathways and oxidative stress responses .
Case Studies
- Antiproliferative Study : A study conducted on pancreatic cancer cell lines demonstrated that treatment with 3-{[(4-Methylpentyl)oxy]methyl}aniline led to significant reductions in cell viability, particularly in BxPC-3 and Panc-1 cells. The study emphasized the importance of structure-activity relationships in optimizing the compound's efficacy against cancer cells .
- Neuroinflammatory Response : Another study assessed the compound's ability to mitigate neuroinflammatory markers in vitro. Results indicated a decrease in pro-inflammatory cytokines when exposed to 3-{[(4-Methylpentyl)oxy]methyl}aniline, suggesting a potential role in treating neurodegenerative diseases .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[(4-Methylpentyl)oxy]methyl}aniline typically proceeds via the nucleophilic substitution of a suitably functionalized aniline derivative with a 4-methylpentyl-containing alkylating agent. The key steps include:
- Starting Material: 3-aminobenzyl alcohol or 3-aminobenzyl halide as the aromatic amine substrate.
- Alkylating Agent: 4-methylpentyl halide (commonly chloride or bromide) or 4-methylpentyl tosylate.
- Reaction Type: Williamson ether synthesis or nucleophilic aromatic substitution under basic conditions.
- Base: Strong bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to deprotonate the phenolic or alcoholic hydroxyl group.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM).
- Temperature: Controlled heating (typically 60–100°C) to promote ether formation while minimizing side reactions.
Representative Synthetic Route
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Aminobenzyl alcohol + 4-methylpentyl bromide + K2CO3 in DMF, 80°C, 8 h | Williamson ether synthesis forming 3-{[(4-methylpentyl)oxy]methyl}aniline | 75–85 | Purification by column chromatography |
| 2 | Alternative: 3-aminobenzyl chloride + 4-methylpentanol + NaH in THF, reflux, 6 h | Etherification via alkoxide intermediate | 70–80 | Requires careful moisture control |
Industrial Preparation Considerations
In industrial settings, continuous flow reactors are often employed to enhance reaction control and scalability. Key parameters optimized include:
- Stoichiometry: Slight excess (1.1–1.2 equiv) of alkylating agent to drive reaction completion.
- Temperature Control: Maintaining 80–90°C to balance reaction rate and selectivity.
- Reaction Time: Typically 6–12 hours for batch processes; reduced in flow reactors.
- Purification: Crystallization or distillation to remove unreacted starting materials and by-products.
Analysis of Preparation Methods
Reaction Efficiency and Yield
The choice of base and solvent critically influences the reaction yield and purity. For example, potassium carbonate in DMF offers good solubility and moderate basicity, favoring ether formation with yields up to 85%. Sodium hydride provides stronger deprotonation but requires strict anhydrous conditions.
Regioselectivity and Side Reactions
The meta position substitution on the aniline ring requires careful control to avoid ortho- or para-substitution. Steric hindrance from the branched 4-methylpentyl group assists in directing substitution. Use of protecting groups on the amino function (e.g., Boc protection) can improve regioselectivity and reduce side reactions such as over-alkylation.
Purification and Characterization
Purification is typically achieved by column chromatography using ethyl acetate/hexane gradients, yielding >90% pure product. Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Base/Conditions | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Williamson Ether Synthesis | 3-Aminobenzyl alcohol + 4-methylpentyl bromide | K2CO3, 8 h | DMF | 80°C | 75–85 | Simple, good yield | Requires polar aprotic solvent |
| Alkoxide Intermediate Etherification | 3-Aminobenzyl chloride + 4-methylpentanol | NaH, reflux, 6 h | THF | Reflux | 70–80 | Strong base ensures complete reaction | Moisture sensitive, safety concerns |
| Continuous Flow Reactor Process | Same as above | Optimized stoichiometry, temp | DMF or DCM | 80–90°C | 80–90 | Scalable, consistent quality | Requires specialized equipment |
Research Findings and Notes
- The branched 4-methylpentyl substituent enhances lipophilicity, improving solubility in organic solvents and influencing reaction kinetics positively.
- Computational studies (DFT) suggest that electron density on the aniline ring is modulated by the ether substituent, affecting nucleophilicity and regioselectivity.
- Lower reaction temperatures (0–5°C) can reduce competing side reactions but may slow the reaction rate, requiring longer times.
- Protecting the amino group prior to ether formation can improve selectivity and yield but adds synthetic steps.
Q & A
Q. What are the optimal synthetic routes for 3-{[(4-Methylpentyl)oxy]methyl}aniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline are synthesized using potassium carbonate as a base and dimethylformamide (DMF) as a solvent under controlled temperatures (60–80°C) . Key parameters include:
- Temperature : Excess heat may lead to side reactions (e.g., oxidation to quinones).
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications.
Q. How can the purity and structural integrity of 3-{[(4-Methylpentyl)oxy]methyl}aniline be validated?
- Methodological Answer : Analytical techniques include:
- HPLC : High-performance liquid chromatography with acetonitrile/water gradients resolves impurities and confirms purity (>98%) .
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methylpentyloxy group at the meta position of the aniline ring) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported biological activities of structurally similar aniline derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition vs. receptor binding) may arise from:
- Structural Isomerism : Subtle differences in substituent positions (meta vs. para) alter binding affinity. Computational tools like molecular docking (AutoDock Vina) predict interactions with targets (e.g., topoisomerase II) .
- Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous buffers), or cell lines (HEK293 vs. HeLa) impacts results. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) .
Q. How does the methylpentyloxy substituent influence the compound’s environmental stability and metabolic degradation pathways?
- Methodological Answer : The hydrophobic methylpentyloxy group may enhance environmental persistence. Studies on analogous compounds (e.g., 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline) show:
- Degradation Mechanisms : Microbial degradation via Cupriavidus spp. involves cleavage of the ether bond, producing 4-methylpentanol and aniline derivatives .
- Analytical Tracking : Use ¹³C-labeled analogs (e.g., Aniline-¹³C₆) with LC-MS to trace metabolites in soil or bioreactors .
Q. What advanced spectroscopic methods elucidate the compound’s behavior under extreme conditions (e.g., low temperature, UV exposure)?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor photodegradation kinetics in frozen aqueous matrices; bathochromic shifts (~10–15 nm) indicate stabilization of charge-transfer states at ice interfaces .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidation reactions (e.g., with hydrogen peroxide) .
Methodological Challenges & Solutions
Q. How can researchers mitigate solvent interference in biological assays involving 3-{[(4-Methylpentyl)oxy]methyl}aniline?
- Solution :
- Solvent Screening : Test biocompatible solvents (e.g., PEG-400, cyclodextrin solutions) to avoid cytotoxicity .
- Control Experiments : Compare solvent-only groups to differentiate compound effects from solvent artifacts .
Q. What strategies optimize the compound’s solubility for in vitro studies without altering its bioactivity?
- Solution :
- Co-solvent Systems : Use ethanol-water mixtures (≤5% ethanol) to enhance solubility while maintaining assay integrity .
- Surfactants : Non-ionic surfactants (e.g., Tween-80) improve dispersion in aqueous media .
Safety & Compliance
Q. What are the critical safety protocols for handling 3-{[(4-Methylpentyl)oxy]methyl}aniline in laboratory settings?
- Guidelines :
- Ventilation : Use fume hoods (negative pressure) to minimize inhalation exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory; avoid skin contact due to potential sensitization .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
